Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol
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Overview
Description
Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol is a unique chemical compound that combines the properties of benzenesulfonic acid and undeca-2,5,8-triyn-1-ol. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). This process is a classic example of aromatic sulfonation, which is a key reaction in industrial organic chemistry . The reaction can be represented as follows:
C6H6+H2SO4→C6H5SO3H+H2O
For the preparation of undeca-2,5,8-triyn-1-ol, various synthetic routes can be employed, including the use of alkynylation reactions and the introduction of hydroxyl groups through oxidation processes. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of benzenesulfonic acid often involves continuous sulfonation processes, such as the Monsanto process, which utilizes oleum for efficient sulfonation . The production of undeca-2,5,8-triyn-1-ol on an industrial scale may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides using reagents like phosphorus pentachloride (PCl₅).
Reduction: Reduction to sulfonamides using reducing agents.
Substitution: Formation of esters and sulfonamides through nucleophilic substitution reactions.
Undeca-2,5,8-triyn-1-ol, with its multiple triple bonds and hydroxyl group, can participate in:
Addition Reactions: Addition of hydrogen or halogens to the triple bonds.
Oxidation: Formation of carbonyl compounds through oxidation of the hydroxyl group.
Polymerization: Formation of polymers through reactions involving the triple bonds.
Common Reagents and Conditions
Common reagents for the reactions of benzenesulfonic acid include sulfur trioxide (SO₃), phosphorus pentachloride (PCl₅), and various nucleophiles for substitution reactions . For undeca-2,5,8-triyn-1-ol, reagents such as hydrogen, halogens, and oxidizing agents are commonly used.
Major Products Formed
The major products formed from the reactions of benzenesulfonic acid include sulfonyl chlorides, sulfonamides, and esters . For undeca-2,5,8-triyn-1-ol, the products can include hydrogenated compounds, halogenated derivatives, and oxidized products.
Scientific Research Applications
Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of surfactants, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. It can protonate nucleophiles, facilitating electrophilic substitution reactions . Undeca-2,5,8-triyn-1-ol, with its reactive triple bonds and hydroxyl group, can interact with various molecular targets, leading to the formation of reactive intermediates and subsequent biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic Acid: A sulfonic acid with a methyl group, used as a catalyst in organic synthesis.
Phenylsulfonic Acid: Similar to benzenesulfonic acid but with different substituents on the aromatic ring.
Uniqueness
Benzenesulfonic acid;undeca-2,5,8-triyn-1-ol is unique due to the combination of the sulfonic acid group and the multiple triple bonds of undeca-2,5,8-triyn-1-ol
Properties
CAS No. |
116096-89-0 |
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Molecular Formula |
C17H18O4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzenesulfonic acid;undeca-2,5,8-triyn-1-ol |
InChI |
InChI=1S/C11H12O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12;7-10(8,9)6-4-2-1-3-5-6/h12H,2,5,8,11H2,1H3;1-5H,(H,7,8,9) |
InChI Key |
VDWZXETXBKBYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCC#CCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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